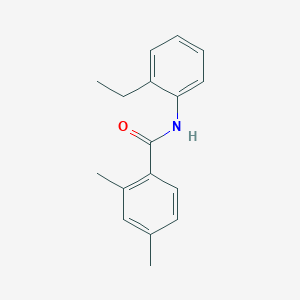![molecular formula C65H40 B12525584 2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene] CAS No. 676168-64-2](/img/structure/B12525584.png)
2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] is a complex organic compound that has garnered significant interest in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient blue fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 9,9’-spirobi[fluorene] is coupled with 10-bromo-9-phenylanthracene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the anthracene moieties, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Widely used in the development of OLEDs and other optoelectronic devices due to its high thermal stability and efficient blue fluorescence
Mechanism of Action
The mechanism by which 2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, followed by triplet-triplet annihilation, resulting in photon upconversion and emission of blue light. This process is facilitated by the unique spiro structure, which helps in maintaining the rigidity and planarity of the molecule, thus enhancing its photophysical properties .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
1,4-Bis(10-phenylanthracen-9-yl)benzene: Another anthracene derivative with comparable photophysical properties.
10,10’-Diphenyl-9,9’-bianthracene: Lacks the central spiro structure but exhibits similar fluorescence characteristics .
Uniqueness
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] stands out due to its spiro structure, which imparts higher thermal stability and rigidity compared to other anthracene derivatives. This structural uniqueness enhances its performance in optoelectronic applications, making it a preferred choice for high-efficiency OLEDs .
Properties
CAS No. |
676168-64-2 |
|---|---|
Molecular Formula |
C65H40 |
Molecular Weight |
821.0 g/mol |
IUPAC Name |
2,2'-bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C65H40/c1-3-19-41(20-4-1)61-49-25-7-11-29-53(49)63(54-30-12-8-26-50(54)61)43-35-37-47-45-23-15-17-33-57(45)65(59(47)39-43)58-34-18-16-24-46(58)48-38-36-44(40-60(48)65)64-55-31-13-9-27-51(55)62(42-21-5-2-6-22-42)52-28-10-14-32-56(52)64/h1-40H |
InChI Key |
NGFHCCDHAXFXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)C7=CC=CC=C7C68C9=CC=CC=C9C1=C8C=C(C=C1)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


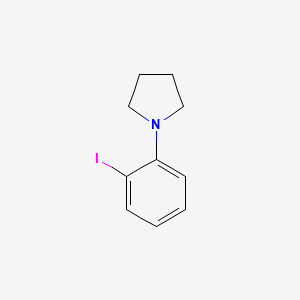
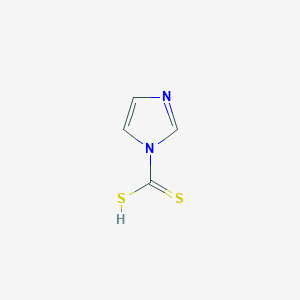

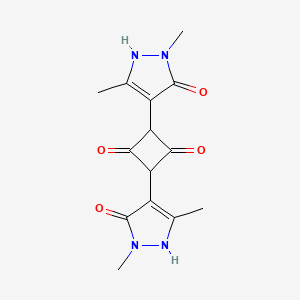
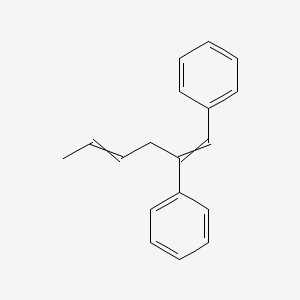
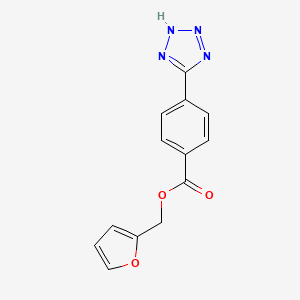
![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

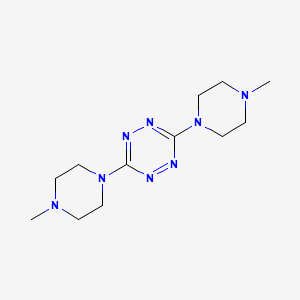
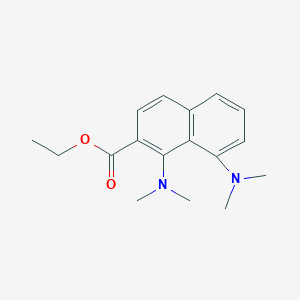
![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)
